(D-Trp6,D-Leu7)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

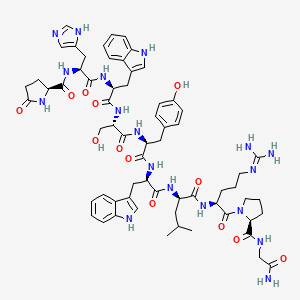

Structure

2D Structure

Properties

Molecular Formula |

C64H82N18O13 |

|---|---|

Molecular Weight |

1311.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46+,47-,48+,49-,50-,51-,52-/m0/s1 |

InChI Key |

VXKHXGOKWPXYNA-ANEPKEGJSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (D-Trp6,D-Leu7)-LHRH: A Potent Luteinizing Hormone-Releasing Hormone Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic decapeptide, (D-Trp6,D-Leu7)-LHRH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. This document details its molecular structure, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of this compound.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Synthetic analogs of LHRH, such as this compound, have been developed to modulate this pathway for therapeutic purposes. By substituting specific amino acids, these analogs exhibit altered stability and receptor binding affinity, leading to potent and prolonged biological effects. This compound is of significant interest for its potential applications in oncology, particularly in the treatment of hormone-dependent cancers like prostate and breast cancer, as well as in managing certain reproductive disorders.

Peptide Sequence and Structure

The full peptide sequence of this compound is:

{Pyr}-His-Trp-Ser-Tyr-{d-Trp}-{d-Leu}-Arg-Pro-Gly-NH2

This sequence features two key modifications from the native LHRH peptide ({Pyr}-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2):

-

Substitution of Glycine at position 6 with D-Tryptophan ({d-Trp}) : This substitution enhances the peptide's resistance to enzymatic degradation and increases its binding affinity to the LHRH receptor.

-

Substitution of Leucine at position 7 with D-Leucine ({d-Leu}) : This modification further contributes to the peptide's stability and potency.

Mechanism of Action and Signaling Pathway

This compound acts as a superagonist at the LHRH receptor, which is a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1] The initial binding of the agonist stimulates the release of LH and FSH, leading to a transient surge in testosterone and estrogen levels.[1] However, continuous stimulation by the potent and stable analog leads to the downregulation and desensitization of the LHRH receptors.[1] This process involves receptor internalization and uncoupling from its intracellular signaling pathways, primarily the Gq/11 protein pathway which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Ultimately, this sustained agonism results in a profound suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[1]

Caption: LHRH Agonist Signaling Pathway. (Within 100 characters)

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar analogs, particularly [D-Trp6]-LHRH, provide valuable insights into its expected pharmacological profile.

| Parameter | Analog | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | [D-Trp6]-LHRH | ~0.5 nM | Rat pituitary membranes | [2] |

| In Vivo Efficacy | [D-Trp6]-LHRH | Significant tumor growth inhibition | Prostatic carcinoma | |

| Hormonal Modulation | [D-Trp6]-LHRH | Testosterone reduced to castrate levels within 1-2 weeks | Human (Prostatic Cancer) | |

| [D-Trp6-Pro9-NEt]-LHRH | Serum testosterone decreased from 2044 +/- 105 ng/dl to 498 +/- 37 ng/dl | Rat |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the LHRH receptor.

Materials:

-

Membrane preparations from cells expressing LHRH receptors (e.g., pituitary cells, prostate cancer cell lines).

-

Radiolabeled LHRH agonist (e.g., [125I]-triptorelin).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the cell membrane preparation in the binding buffer.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 4°C).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki), which reflects the binding affinity.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound on tumor growth.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Prostate cancer cells (e.g., LNCaP, PC-3).

-

This compound.

-

Vehicle control.

-

Matrigel (optional).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Culture the prostate cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing regimen (e.g., daily subcutaneous injections).

-

Monitoring: Measure tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of general health.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.

References

(D-Trp6,D-Leu7)-LHRH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Luteinizing Hormone-Releasing Hormone Analog

Abstract

(D-Trp6,D-Leu7)-LHRH is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). By incorporating key amino acid substitutions, specifically a D-tryptophan at position 6 and a D-leucine at position 7, this decapeptide exhibits enhanced potency and stability compared to the native hormone. These modifications make it a valuable tool in research and a potential candidate for therapeutic development in areas requiring the modulation of the hypothalamic-pituitary-gonadal axis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its downstream signaling pathways.

Chemical Structure and Properties

This compound is a decapeptide with the amino acid sequence Pyr-His-Trp-Ser-Tyr-D-Trp-D-Leu-Arg-Pro-Gly-NH₂. The strategic substitutions at positions 6 and 7 protect the peptide from enzymatic degradation, thereby prolonging its biological half-life and increasing its receptor binding affinity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₄H₈₂N₁₈O₁₃ | [1] |

| Molecular Weight | 1311.47 g/mol | [1] |

| Amino Acid Sequence | Pyr-His-Trp-Ser-Tyr-D-Trp-D-Leu-Arg-Pro-Gly-NH₂ | [1] |

| Solubility | LHRH analogs are generally soluble in water and dimethyl sulfoxide (DMSO).[2][3] The presence of water in DMSO can significantly decrease the solubility of peptides. | N/A |

| Stability | Peptide stability is pH and temperature-dependent. For native LHRH, maximum stability is observed at pH 6.05. A similar analog, (D-Trp6-Pro9-NEt-LHRH), has been shown to be stable to mild heating (60°C for 5 days) and multiple freeze-thaw cycles. Aqueous solutions of LHRH are stable for at least 10 weeks at 37°C. | N/A |

| pKa | Not available | N/A |

Biological Activity and Mechanism of Action

As a GnRH agonist, this compound mimics the action of endogenous LHRH by binding to and activating the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This initial stimulation leads to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of potent GnRH agonists like this compound leads to a paradoxical downregulation of the GnRH receptors, ultimately resulting in the suppression of LH and FSH secretion and a subsequent decrease in gonadal steroid production.

GnRH Receptor Signaling Pathway

The binding of this compound to the G-protein coupled GnRH receptor initiates a complex intracellular signaling cascade. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in the transcription of gonadotropin subunit genes and the release of LH and FSH.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

GnRH Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Membrane preparation from cells or tissues expressing GnRH receptors (e.g., pituitary cells, cancer cell lines).

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Trp6]-LHRH) as the tracer.

-

Unlabeled this compound as the competitor.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Assay Setup: Prepare triplicate sets of tubes for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add a fixed concentration of the radiolabeled tracer to the tubes.

-

Non-specific Binding: Add the radiolabeled tracer and a high concentration of unlabeled native LHRH (e.g., 1 µM) to these tubes.

-

Competitor Binding: Add the radiolabeled tracer and increasing concentrations of this compound to the remaining tubes.

-

Incubation: Add the membrane preparation (50-100 µg of protein) to all tubes and incubate at 4°C for 90-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines that express the GnRH receptor.

Materials:

-

GnRH receptor-positive cancer cell line (e.g., LNCaP, MCF-7).

-

Complete cell culture medium.

-

This compound.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot cell viability against the logarithm of the this compound concentration to determine the EC₅₀ for cell growth inhibition.

Conclusion

This compound is a potent and stable synthetic analog of LHRH with significant potential in both basic research and clinical applications. Its enhanced biological activity, stemming from its resistance to degradation and likely increased receptor affinity, makes it a valuable tool for studying the GnRH signaling pathway and for developing novel therapeutics for hormone-dependent diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this important molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its full therapeutic potential.

References

- 1. The stability of lipidic analogues of GnRH in plasma and kidney preparations: the stereoselective release of the parent peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ziath.com [ziath.com]

The In Vitro Mechanism of Action of (D-Trp6,D-Leu7)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Trp6,D-Leu7)-LHRH. This synthetic decapeptide, a potent LHRH agonist, plays a crucial role in reproductive endocrinology research and has clinical applications in various hormone-dependent conditions. This document details its interaction with the gonadotropin-releasing hormone (GnRH) receptor, the subsequent intracellular signaling cascades, and its ultimate effects on gonadotropin secretion. Methodologies for key in vitro experiments are provided, alongside a quantitative analysis of the potency of related LHRH analogs.

Receptor Binding and Activation

The initial and most critical step in the mechanism of action of this compound is its high-affinity binding to the GnRH receptor (GnRH-R) on the surface of pituitary gonadotrope cells. The GnRH-R is a member of the G-protein coupled receptor (GPCR) superfamily. The substitutions of the native glycine at position 6 with a D-tryptophan and leucine at position 7 with a D-leucine are key structural modifications that enhance the analog's potency. These substitutions confer a conformation that increases binding affinity and provides resistance to enzymatic degradation, resulting in a more sustained and potent action compared to the endogenous LHRH.

Table 1: Comparative Binding Affinities of LHRH Agonists

| Compound | Receptor Source | Assay Type | Binding Affinity (Ki) | Reference |

| Triptorelin ([D-Trp6]LHRH) | Human GnRH Receptor | Radioligand Displacement | 0.06 nM | [1] |

| Leuprolide ([D-Leu6,...]LHRH) | Human GnRH Receptor | Radioligand Displacement | ~1 nM (comparative) | |

| Nafarelin | Human GnRH Receptor | Radioligand Displacement | 0.06 nM | [1] |

| Goserelin | Human GnRH Receptor | Radioligand Displacement | ~0.5 nM (comparative) | |

| Native LHRH (GnRH) | Human GnRH Receptor | Radioligand Displacement | 13 nM | [1] |

Note: Data for Leuprolide and Goserelin are approximate values for comparison based on their known relative potencies. Specific Ki values can vary based on experimental conditions.

Downstream Signaling Pathways

Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C.

This signaling pathway is central to the physiological effects of LHRH agonists. The potency of these agonists in stimulating this pathway can be quantified by measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium.

Table 2: In Vitro Potency of LHRH Agonists in Second Messenger Assays

| Compound | Cell Line | Assay Type | EC50 | Reference |

| Triptorelin ([D-Trp6]LHRH) | HEK293 (rat GnRH-R) | Inositol Phosphate Accumulation | Sub-nanomolar range | [2] |

| Leuprolide ([D-Leu6,...]LHRH) | Various | Inositol Phosphate Accumulation | Nanomolar range | |

| Native LHRH (GnRH) | Various | Inositol Phosphate Accumulation | Nanomolar to micromolar range |

Note: EC50 values are highly dependent on the cell line and experimental conditions.

Caption: GnRH Receptor Signaling Pathway.

Effects on Gonadotropin Secretion

The culmination of the signaling cascade initiated by this compound is the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gonadotropes. The elevated intracellular calcium levels and the activation of PKC are key events that trigger the fusion of gonadotropin-containing secretory granules with the plasma membrane, leading to their release.

Initially, administration of an LHRH agonist like this compound leads to a surge in LH and FSH secretion. However, continuous or prolonged exposure results in a paradoxical downregulation of GnRH receptors and desensitization of the gonadotrope cells, ultimately leading to a suppression of gonadotropin release. This biphasic response is the basis for many of the clinical applications of LHRH agonists.

Table 3: In Vitro LH and FSH Release in Response to LHRH Agonists

| Compound | Cell Type | Hormone Measured | Potency (Relative to LHRH) | Reference |

| Triptorelin ([D-Trp6]LHRH) | Rat Pituitary Cells | LH | ~100-fold | [3] |

| Leuprolide ([D-Leu6,...]LHRH) | Rat Pituitary Cells | LH | ~50-fold | |

| Native LHRH (GnRH) | Rat Pituitary Cells | LH | 1-fold (baseline) |

Note: Relative potencies can vary depending on the in vitro system and the duration of exposure.

Experimental Protocols

GnRH Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the GnRH receptor.

Materials:

-

Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293, CHO)

-

Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled this compound and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the unlabeled this compound.

-

In a microtiter plate, add a fixed concentration of the radiolabeled LHRH agonist to each well.

-

Add the serially diluted unlabeled ligand to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC50 value, which can then be converted to a Ki value.

Caption: GnRH Receptor Binding Assay Workflow.

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs) as a downstream indicator of GnRH receptor activation.

Materials:

-

Cultured pituitary cells or a cell line expressing the GnRH receptor

-

myo-[3H]inositol

-

Stimulation medium (e.g., DMEM containing LiCl)

-

This compound and other agonists

-

Lysis buffer (e.g., perchloric acid)

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Label the cells by incubating them with myo-[3H]inositol in inositol-free medium overnight.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells in stimulation medium containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Terminate the stimulation by adding lysis buffer.

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free inositol using a Dowex anion-exchange column.

-

Elute the IPs and measure the radioactivity using a scintillation counter.

-

Plot the amount of [3H]IPs produced against the logarithm of the agonist concentration to determine the EC50 value.

Caption: Inositol Phosphate Accumulation Assay Workflow.

In Vitro Gonadotropin Secretion Assay

This protocol measures the release of LH and FSH from primary pituitary cell cultures in response to this compound.

Materials:

-

Primary pituitary cell culture

-

Culture medium (e.g., DMEM with serum)

-

This compound and other secretagogues

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

ELISA or RIA kits for LH and FSH

Procedure:

-

Isolate and culture primary pituitary cells from an appropriate animal model (e.g., rat).

-

Plate the cells in multi-well plates and allow them to recover and adhere.

-

Wash the cells with assay buffer.

-

Stimulate the cells with various concentrations of this compound in assay buffer for a specified time (e.g., 2-4 hours).

-

Collect the supernatant (containing the secreted hormones).

-

Measure the concentration of LH and FSH in the supernatant using specific ELISA or RIA kits.

-

Lyse the cells to determine the total hormone content for normalization if required.

-

Plot the amount of hormone released against the logarithm of the agonist concentration to determine the dose-response relationship.

References

- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

(D-Trp6,D-Leu7)-LHRH Receptor Binding Affinity: A Technical Guide

This technical guide provides an in-depth analysis of the receptor binding affinity and associated signaling pathways of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the potent agonist (D-Trp6,D-Leu7)-LHRH. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes complex biological processes.

Introduction to this compound

LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that is a central regulator of the reproductive system. It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic analogs of LHRH have been developed to modify its biological activity and stability.

This compound is a potent synthetic agonist of the LHRH receptor. The substitution of glycine at position 6 with a D-tryptophan residue significantly increases the peptide's binding affinity and resistance to degradation. These superagonist analogs are critical in various therapeutic applications, including the treatment of hormone-dependent cancers like prostate and breast cancer, through the downregulation of LHRH receptors and subsequent suppression of sex steroid production. Understanding the precise binding characteristics and the resulting signal transduction is paramount for optimizing their clinical use and developing novel targeted therapies.

LHRH Receptor Signaling Pathways

The LHRH receptor (LHRHR), also known as the GnRH receptor, is a member of the G protein-coupled receptor (GPCR) family. Upon agonist binding, the receptor activates multiple intracellular signaling pathways, primarily through the coupling of heterotrimeric G-proteins. The signaling mechanism can differ between pituitary cells and other cell types, such as cancer cells.

In pituitary gonadotrophs, the LHRHR predominantly couples to Gαq/11 proteins. This initiates a cascade involving:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Both elevated intracellular Ca2+ and DAG work in concert to activate members of the Protein Kinase C (PKC) family.

-

MAPK Cascade Activation: PKC activation is a key step in stimulating the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways. These pathways are crucial for transmitting signals to the nucleus to regulate the transcription of gonadotropin subunit genes.

The LHRHR can also couple to Gαs and Gαi proteins.

-

Gαs coupling stimulates the adenylyl cyclase (AC)-cAMP-protein kinase A (PKA) pathway.

-

Gαi coupling can inhibit adenylyl cyclase, counteracting the Gαs-mediated effects.

In some cancer cells, such as prostate cancer cells, the LHRH receptor appears to be preferentially coupled to Gαi proteins, which mediates an antiproliferative effect through the inhibition of cAMP accumulation.

Receptor Binding Affinity Data

Quantitative binding affinity data for the specific analog this compound are not extensively detailed in publicly accessible literature. However, the closely related and widely studied agonist [D-Trp6]-LHRH (Triptorelin) serves as an excellent surrogate for understanding the high-affinity binding characteristics conferred by the D-Trp6 substitution. These agonists are consistently reported to be 50 to 100 times more potent than native LHRH.

| Ligand | Receptor Source | Affinity Measure | Value / Observation | Reference |

| [D-Trp6]-LHRH | LHRH Receptors | Relative Binding Affinity | ~10 times higher than native LHRH | |

| [D-Trp6]-LHRH | Human Breast Cancer Membranes | High-Affinity Sites | Kd (Apparent Dissociation Constant) not specified | |

| [D-Trp6]-LHRH | Human Breast Cancer Membranes | Low-Affinity Sites | Kd (Apparent Dissociation Constant) not specified | |

| [D-Trp6]-LHRH | Human Prostate Cancer Specimens | Receptor Presence | High-affinity receptors found in >80% of samples |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity for LHRH analogs like this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the competitor) to displace a radiolabeled ligand from the receptor.

Materials

-

Radioligand: A high-affinity LHRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-[D-Trp6]-LHRH).

-

Competitor Ligand: Unlabeled this compound at a range of concentrations.

-

Receptor Source: Membrane preparations from tissues or cells expressing LHRH receptors (e.g., rat pituitary glands, LNCaP or PC-3 prostate cancer cells, EFO-21 ovarian cancer cells).

-

Binding Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl with BSA and protease inhibitors).

-

Filtration System: A vacuum manifold and glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Scintillation Counter: For quantifying the radioactivity retained on the filters.

Methodology

-

Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on each filter using a gamma or beta counter.

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand as a function of the log concentration of the competitor ligand.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

-

From this curve, determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound and related superagonists exhibit high-affinity binding to the LHRH receptor, a characteristic primarily attributed to the D-amino acid substitution at position 6. This potent binding initiates a complex network of intracellular signaling pathways, predominantly through Gαq/11 and the PLC-PKC-MAPK axis, but also involving Gαs and Gαi proteins. While specific quantitative binding data for this compound is limited, the well-established methodologies presented here provide a clear framework for its determination. A thorough understanding of these molecular interactions is fundamental for the continued development and refinement of LHRH-targeted therapies in oncology and reproductive medicine.

The Biological Activity of (D-Trp6,D-Leu7)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (D-Trp6,D-Leu7)-LHRH. This synthetic decapeptide analog, through its modifications at positions 6 and 7, exhibits enhanced potency and a prolonged duration of action compared to the native LHRH. This document details its mechanism of action, receptor binding characteristics, and its effects on hormone levels, supported by experimental data from closely related and representative LHRH analogs. Detailed experimental protocols and visualizations of key biological pathways are also provided to facilitate further research and development.

Core Concepts: Mechanism of Action

This compound, like other LHRH superagonists, exerts its primary biological effects through its interaction with the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on the gonadotroph cells of the anterior pituitary gland. The binding of this compound to the LHRH-R initiates a biphasic response:

-

Initial Agonist Effect: An initial, transient stimulation of the pituitary gonadotrophs, leading to a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This is often referred to as the "flare-up" effect.

-

Long-Term Antagonist Effect (Downregulation): Continuous or prolonged administration of the agonist leads to the desensitization of the pituitary gonadotrophs. This occurs through a process of receptor downregulation, where the LHRH receptors are internalized and uncoupled from their signaling pathways. The sustained presence of the agonist prevents the pulsatile stimulation necessary for normal gonadotropin release. This ultimately results in a profound suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids, such as testosterone in males and estrogen in females.

Beyond the pituitary, LHRH receptors have also been identified on various peripheral tissues and cancer cells, including those of the prostate, breast, and ovaries. The presence of these receptors suggests that LHRH agonists like this compound may also exert direct effects on these tissues, independent of their pituitary-mediated actions.

Quantitative Data Presentation

Due to a lack of specific quantitative data for this compound in the available scientific literature, the following tables summarize data for closely related and highly representative LHRH superagonists. This information provides a strong indication of the expected biological activity of this compound.

Table 1: Receptor Binding Affinity of LHRH Analogs

| Compound | Receptor Source | Assay Type | Binding Affinity (Kd/Ki) |

| (D-Trp6)-LHRH | Rat Pituitary Membranes | Radioligand Binding Assay | Kd: ~0.2 nM |

| (D-Lys6)-LHRH | Human Pituitary Membranes | Competitive Binding Assay | Ki: ~1.5 nM |

| Native LHRH | Rat Pituitary Membranes | Radioligand Binding Assay | Kd: ~2.0 nM |

Table 2: In Vitro Biological Potency of LHRH Agonists

| Compound | Cell Line | Assay | Potency (EC50/IC50) |

| (D-Trp6)-LHRH | Rat Pituitary Cells | LH Release Assay | EC50: ~0.1 nM |

| (D-Trp6)-LHRH | MCF-7 (Breast Cancer) | Cell Proliferation Assay | IC50: ~10 nM |

| Native LHRH | Rat Pituitary Cells | LH Release Assay | EC50: ~1.0 nM |

Table 3: In Vivo Effects of LHRH Agonists on Hormone Levels in Males

| Compound | Species | Dosage & Duration | Effect on LH | Effect on Testosterone |

| (D-Trp6)-LHRH | Human | 100 µ g/day , 4 weeks | Initial surge, then suppression to <1 IU/L | Initial surge, then suppression to castrate levels (<50 ng/dL) |

| Leuprolide | Human | 7.5 mg depot, monthly | Initial surge, then suppression | Initial surge, then suppression to castrate levels |

Signaling Pathways and Experimental Workflows

LHRH Receptor Signaling Pathway

The binding of this compound to its receptor on gonadotroph cells triggers a cascade of intracellular events, primarily through the Gq/11 G-protein pathway. The following diagram illustrates this signaling cascade.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd and Bmax) of a radiolabeled LHRH analog and the inhibitory constant (Ki) of this compound.

Materials:

-

Pituitary tissue or cells expressing LHRH receptors.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

-

Radiolabeled LHRH agonist (e.g., ¹²⁵I-(D-Trp6)-LHRH).

-

Unlabeled this compound.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize pituitary tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Saturation Binding: To a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg). Add increasing concentrations of the radiolabeled LHRH analog. For non-specific binding determination, add a high concentration of unlabeled LHRH to a parallel set of tubes. Incubate at 4°C for 2-4 hours to reach equilibrium.

-

Competitive Binding: To a series of tubes, add a fixed amount of membrane protein and a fixed concentration of the radiolabeled LHRH analog (typically at its Kd concentration). Add increasing concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled competitor) and non-specific binding. Incubate as above.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: For saturation binding, plot specific binding (total minus non-specific) against the concentration of the radioligand and use non-linear regression to determine Kd and Bmax. For competitive binding, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

In Vitro Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of LHRH receptor-positive cancer cells.

Materials:

-

LHRH receptor-positive cancer cell line (e.g., MCF-7, LNCaP).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

In Vivo Hormone Level Measurement

Objective: To quantify the changes in serum LH, FSH, and testosterone levels in response to this compound administration in an animal model.

Materials:

-

Animal model (e.g., adult male rats or primates).

-

This compound for injection.

-

Blood collection supplies.

-

Centrifuge.

-

Hormone-specific radioimmunoassay (RIA) or ELISA kits for LH, FSH, and testosterone.

Procedure:

-

Animal Acclimatization and Baseline Sampling: Acclimatize animals to the housing conditions. Collect baseline blood samples at specified time points before treatment.

-

Treatment Administration: Administer this compound according to the study design (e.g., daily subcutaneous injections or a long-acting depot formulation).

-

Blood Sampling: Collect blood samples at various time points after treatment initiation (e.g., hours, days, and weeks) to capture both the initial surge and the subsequent suppression of hormone levels.

-

Serum Preparation: Allow blood to clot and then centrifuge to separate the serum. Store serum samples at -80°C until analysis.

-

Hormone Quantification: Measure the concentrations of LH, FSH, and testosterone in the serum samples using validated RIA or ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the mean hormone concentrations over time for the treated and control groups. Use appropriate statistical tests to determine the significance of the changes from baseline and between groups.

Conclusion

This compound is a potent LHRH agonist with significant potential in therapeutic applications requiring the suppression of gonadal steroid production. Its enhanced stability and high affinity for the LHRH receptor lead to a robust and sustained biological response. While specific quantitative data for this particular analog remains to be fully elucidated in publicly available literature, the extensive data on closely related superagonists provides a strong foundation for predicting its pharmacological profile. The detailed protocols and pathway visualizations provided in this guide are intended to support further investigation into the precise biological activities of this compound and to facilitate its development as a therapeutic agent.

A Technical Guide to the Discovery and Synthesis of Novel LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of novel Luteinizing Hormone-Releasing Hormone (LHRH) analogs. Since the elucidation of its structure, thousands of LHRH analogs have been synthesized, leading to significant therapeutic advancements.[1] This guide details the underlying biological pathways, principles of analog design, experimental protocols, and data interpretation essential for professionals in the field of drug development.

Introduction: The Role of LHRH and Its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide produced in the hypothalamus.[2] Its primary function is to regulate the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, control the production of sex steroids.

The native LHRH peptide has a very short plasma half-life of about 2-4 minutes, which limits its therapeutic utility.[4] This led to the development of synthetic analogs with modified amino acid structures that are more potent and have a longer duration of action. These analogs fall into two main categories:

-

LHRH Agonists: These analogs initially stimulate the LHRH receptors, causing a surge in LH and testosterone. However, their continuous administration leads to the downregulation and desensitization of pituitary LHRH receptors, resulting in a profound suppression of gonadotropin secretion and a drop in sex hormone levels to castration levels.

-

LHRH Antagonists: These analogs act by competitively blocking the LHRH receptors in the pituitary, leading to a rapid and direct inhibition of LH and FSH release without the initial surge seen with agonists.

The ability of LHRH analogs to induce a reversible, medical castration has made them a cornerstone in the treatment of hormone-dependent cancers, such as prostate and breast cancer. Furthermore, the discovery of LHRH receptors on various tumor cells has opened avenues for direct anti-cancer effects and targeted drug delivery.

LHRH Receptor Signaling Pathways

The biological effects of LHRH analogs are mediated through LHRH receptors, which are G protein-coupled receptors (GPCRs). The signaling pathway activated can differ significantly between pituitary cells and cancer cells, which is a critical consideration in drug design.

A. Pituitary Gland Signaling Pathway

In the pituitary gonadotrophs, the LHRH receptor is primarily coupled to the Gαq/11 group of G proteins. Binding of an LHRH agonist initiates a cascade that activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately causing the synthesis and release of LH and FSH.

B. Cancer Cell Signaling Pathway

In many cancer cells, such as those in the prostate, the LHRH receptor is often coupled to Gαi proteins. Unlike the pituitary pathway, activation of this receptor by an LHRH analog leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent antiproliferative effects. This alternative pathway provides a mechanism for the direct anti-tumor action of LHRH analogs, independent of their effects on the pituitary-gonadal axis.

Discovery and Synthesis of Novel Analogs

The development of novel LHRH analogs is guided by extensive structure-activity relationship (SAR) studies. The goal is to design molecules with enhanced receptor binding affinity, greater stability against enzymatic degradation, and improved pharmacokinetic profiles.

Key Design Principles:

-

Position 6 Substitution: Replacing the native Glycine (Gly) at position 6 with a D-amino acid (e.g., D-Trp, D-Lys) stabilizes a β-II' turn conformation. This change enhances receptor binding and significantly increases resistance to degradation, making it a hallmark of potent agonists.

-

Position 10 Modification: Replacing the C-terminal Gly-NH2 with a Pro-NHEt group, for example, also increases resistance to enzymatic cleavage.

-

Antagonist Design: Creating antagonists requires more extensive modifications, typically involving substitutions at positions 1, 2, 3, and 6 to disrupt the conformation required for receptor activation while maintaining binding.

-

Targeted Conjugates: For targeted therapy, analogs like [D-Lys⁶]-LHRH are used as a targeting moiety. The lysine at position 6 provides a reactive site to attach cytotoxic drugs, imaging agents, or radiopharmaceuticals, directing them specifically to LHRH receptor-expressing tumor cells.

The general workflow for discovering and developing a novel LHRH analog involves several iterative stages, from initial design to preclinical evaluation.

Data Presentation: Biological Activity of LHRH Analogs

The efficacy of novel analogs is quantified through various assays. The data is typically summarized to compare binding affinity, potency, and in vivo effects.

Table 1: In Vitro Activity of Selected LHRH Analogs

| Analog | Modification | Receptor Binding (IC50) | LH Release (ED50) | Reference |

|---|---|---|---|---|

| Agonists | ||||

| [D-Lys⁶(Emo)]GnRH | D-Lys⁶, Emodic acid conjugation | 0.25 nM (rat pituitary) | 27 pM | |

| Triptorelin | D-Trp⁶ | ~10x higher affinity than LHRH | 50-100x more potent than LHRH | |

| Leuprolide | D-Leu⁶, Pro⁹-NHEt | High Affinity | 50-100x more potent than LHRH | |

| Antagonists | ||||

| Acyline Analog 9 | Ncy(2-Nal)¹, Ncy(Me)⁴, Ncy(Me)⁷, Ncy(iPr)¹⁰ | < 2 nM (human) | Potent Antagonist |

| Acyline Analog 15 | Ncy(2-Nal)¹, Ncy(Me)⁴, Ncy(iPr)⁷, Ncy(iPr)¹⁰ | < 2 nM (human) | Potent Antagonist | |

Table 2: In Vivo Efficacy of Selected LHRH Analogs

| Analog | Animal Model | Key Outcome | Finding | Reference |

|---|---|---|---|---|

| [D-Lys⁶(Emo)]GnRH | Male Rat | Testes/Prostate Weight | Greater reduction compared to parent [D-Lys⁶]GnRH at a 10-fold lower dose. | |

| LHRH Antagonist (D-Phe²-D-Trp³-D-Phe⁶) | Immature Male Rat | Pituitary Gonadotropins | Severe depletion of pituitary LH/FSH after 2 weeks of administration. | |

| Zoladex (Goserelin) | Human (Prostate Cancer) | Objective Response Rate | Equivalent response rate to bilateral orchiectomy. |

| Acyline Analogs 9 & 15 | Male Rat | Testosterone Suppression | Most potent analogs in suppressing testosterone levels in vivo. | |

Experimental Protocols

Detailed and reproducible protocols are crucial for the evaluation of novel LHRH analogs.

A. Solid-Phase Peptide Synthesis (SPPS) of an LHRH Analog

This protocol outlines the general steps for synthesizing an LHRH analog using Fmoc chemistry.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the reaction completion with a ninhydrin test.

-

Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For analogs like [D-Lys⁶]-LHRH, use the corresponding protected D-amino acid at the appropriate cycle.

-

Cleavage and Deprotection: Once the sequence is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

B. In Vitro Receptor Binding Assay

This protocol determines the ability of a novel analog to compete with a radiolabeled ligand for binding to the LHRH receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing LHRH receptors (e.g., human prostate cancer cells, rat pituitary cells).

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation and a known concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).

-

Competitive Binding: Add increasing concentrations of the unlabeled novel analog to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled LHRH).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding).

C. Cell Proliferation (MTT) Assay

This assay assesses the antiproliferative effect of LHRH analogs on cancer cells.

-

Cell Seeding: Seed LHRH receptor-positive cancer cells (e.g., DU-145 prostate cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the LHRH analog. Include a vehicle control group.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the analog to determine the IC50 value for growth inhibition.

D. In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an LHRH analog in an animal model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., prostate or breast cancer cell lines) into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize the animals into treatment and control groups.

-

Treatment Administration: Administer the LHRH analog via a clinically relevant route (e.g., subcutaneous or intramuscular injection). The control group receives a vehicle. For agonists, a depot formulation is often used for continuous administration.

-

Monitoring: Monitor animal health and measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

-

Data Analysis: Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment). Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.

Conclusion

The discovery and synthesis of novel LHRH analogs represent a remarkable success story in peptide-based drug development. From their initial application in reproductive medicine to their current role as a mainstay in oncology, these compounds have had a major impact on clinical practice. Future research continues to focus on developing analogs with improved properties, such as orally available formulations and highly specific cytotoxic conjugates for targeted cancer therapy. The detailed methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists contributing to this dynamic and impactful field.

References

- 1. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 2. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of LHRH Receptor Interaction with Agonist Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to LHRH Receptor Modeling

The LHRH receptor plays a pivotal role in regulating reproductive functions and is a key target in the treatment of hormone-dependent cancers.[1] Understanding the precise interactions between the receptor and its ligands at an atomic level is essential for developing more potent and specific drugs. In silico modeling, encompassing techniques like homology modeling, molecular docking, and molecular dynamics simulations, provides a powerful platform to investigate these interactions.[2][3]

Continuous administration of LHRH agonists leads to the downregulation of LHRH receptors and desensitization of gonadotrophs, resulting in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This "medical castration" is a cornerstone of treatment for cancers such as prostate and breast cancer.[1]

Experimental Protocols for In Silico Modeling

The computational investigation of the LHRH receptor and its interaction with agonists typically follows a multi-step workflow.

Homology Modeling of the LHRH Receptor

As the crystal structure of the full LHRH receptor is not always available, homology modeling is often the first step.

Methodology:

-

Template Selection: A high-resolution crystal structure of a related GPCR, such as bovine rhodopsin or another Class A GPCR, is used as a template.

-

Sequence Alignment: The amino acid sequence of the human LHRH receptor is aligned with the template sequence.

-

Model Building: A three-dimensional model of the LHRH receptor is generated using software like Prime®.

-

Model Refinement and Validation: The initial model is refined through energy minimization and subjected to molecular dynamics (MD) simulations to obtain a stable conformation. The quality of the model is assessed using tools like the SAVES server.

Molecular Docking of Agonist Ligands

Molecular docking predicts the preferred orientation and binding affinity of a ligand to the receptor.

Methodology:

-

Ligand Preparation: The 3D structure of the LHRH agonist (e.g., (D-Trp6,D-Leu7)-LHRH) is built and optimized.

-

Receptor Preparation: The homology model of the LHRH receptor is prepared by adding hydrogens, assigning charges, and defining the binding site.

-

Docking Simulation: Docking is performed using software such as Glide® or Rosetta. This process generates multiple possible binding poses for the ligand.

-

Pose Selection: The resulting poses are clustered and ranked based on scoring functions that estimate the binding energy. Poses that show interactions with key, experimentally validated residues are prioritized.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes associated with receptor activation.

Methodology:

-

System Setup: The docked ligand-receptor complex is embedded in a simulated lipid bilayer (e.g., 1,2-Dipalmitoylphosphatidylcholine - DPPC) and solvated with an explicit water model. Ions are added to neutralize the system.

-

Force Field Selection: A suitable force field, such as CHARMM36 for the protein and lipids and CGenFF for the ligand, is chosen.

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and allow the system to reach a stable temperature and pressure.

-

Production Run: A long-timescale MD simulation (from nanoseconds to microseconds) is performed using software like Desmond® or NAMD.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the stability of the complex, identify key intermolecular interactions, and measure conformational changes in the receptor, such as the distance between transmembrane helices.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data obtained from in silico and experimental studies of the LHRH receptor with native LHRH and the potent agonist [D-Trp6]-LHRH. This data serves as a proxy for what would be expected in a study of this compound.

| Parameter | Value | Source | Receptor Activation Metric |

| TM3-TM6 Distance (Inactive State) | ~8 Å | This distance is a widely accepted characteristic of GPCR activation state. | |

| TM3-TM6 Distance (Active State) | ~13 Å | An increase in this distance upon agonist binding is indicative of receptor activation. |

| Ligand | Receptor Source | Dissociation Constant (Kd) | Binding Affinities of [D-Trp6]-LHRH |

| [D-Trp6]-LHRH | Human Bladder Cancer | 4.98 nM (mean) | This data from ligand competition assays indicates high-affinity binding. |

LHRH Receptor Signaling Pathways

The LHRH receptor can couple to different G-proteins, leading to distinct downstream signaling cascades depending on the cell type.

-

Pituitary Gonadotrophs: In the pituitary, the LHRH receptor primarily couples to Gαq/G11 proteins. This activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), ultimately resulting in the synthesis and release of LH and FSH.

-

Prostate Cancer Cells: In some cancer cells, like those of the prostate, the LHRH receptor appears to be coupled to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is thought to mediate the antiproliferative effects of LHRH agonists in these tumors.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of ligand-receptor interactions.

Pituitary LHRH Receptor Signaling Pathway

Caption: Agonist-induced signaling in pituitary gonadotrophs.

Prostate Cancer Cell LHRH Receptor Signaling Pathway

References

(D-Trp6,D-Leu7)-LHRH Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp6,D-Leu7)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. As a member of the LHRH agonist class of therapeutics, it plays a crucial role in the management of hormone-dependent conditions, including prostate cancer, breast cancer, and endometriosis. Its mechanism of action hinges on the initial stimulation followed by a profound downregulation and desensitization of the GnRH receptor, leading to a state of medical castration. This guide provides an in-depth exploration of the downstream signaling pathways activated by this compound and its analogs, offering quantitative data, detailed experimental protocols, and visual representations of the core molecular cascades.

While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from closely related and clinically significant LHRH agonists, namely [D-Trp6]LHRH (Triptorelin) and [D-Leu6]LHRH (Leuprolide), to provide a representative understanding of the signaling potencies.

Core Signaling Pathways

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This activation leads to a series of intracellular events culminating in altered gene expression and hormone secretion.

Gq/11-Mediated Pathway

The canonical signaling pathway activated by this compound involves the following key steps:

-

Activation of Phospholipase C (PLC): Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).

-

MAPK/ERK Cascade Activation: Activated PKC is a key upstream regulator of the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, it leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This activation of ERK by GnRH agonists can be rapid and robust, with phosphorylation detectable within minutes of stimulation[1].

References

The Strategic Imperative of D-Amino Acid Substitution in LHRH Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LHRH), a decapeptide central to reproductive endocrinology, has a therapeutic potential hindered by its short biological half-life. The strategic substitution of L-amino acids with their D-enantiomers, particularly at the 6th position, has emerged as a cornerstone in the development of potent and stable LHRH analogs. This technical guide provides an in-depth exploration of the role of D-amino acid substitution in enhancing the therapeutic efficacy of LHRH analogs. It delves into the molecular mechanisms, structure-activity relationships, and the impact on receptor binding, signal transduction, and proteolytic stability. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of peptide-based therapeutics.

Introduction: Overcoming the Limitations of Native LHRH

Native LHRH is a key regulator of the hypothalamic-pituitary-gonadal axis. However, its therapeutic application is limited by rapid enzymatic degradation, necessitating frequent administration. The primary sites for enzymatic cleavage are the Tyr5-Gly6 and Trp3-Ser4 bonds. The substitution of the L-glycine at position 6 with a D-amino acid sterically hinders the action of endopeptidases, significantly increasing the peptide's resistance to degradation and thereby extending its plasma half-life. This fundamental modification has paved the way for the development of "super-agonist" LHRH analogs with enhanced biological activity and clinical utility in various hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis.

The Pivotal Role of D-Amino Acid Substitution at Position 6

The substitution of Glycine at position 6 with a D-amino acid is a critical modification that confers two key advantages:

-

Enhanced Proteolytic Stability: The D-configuration at position 6 creates a conformation that is resistant to enzymatic cleavage, leading to a prolonged duration of action.

-

Increased Receptor Binding Affinity: The substitution with bulky, lipophilic D-amino acids can enhance the binding affinity of the analog to the LHRH receptor. This is attributed to a more favorable conformation for receptor interaction.

The choice of the specific D-amino acid at position 6 influences the biological activity of the analog. An increase in the lipophilic character, size, and aromaticity of the side chain generally correlates with an increase in biological activity[1].

Structure-Activity Relationships: Beyond Position 6

While position 6 is the most extensively studied site for D-amino acid substitution, modifications at other positions also play a crucial role in modulating the activity of LHRH analogs.

-

Position 1: Substitution in this position, often in combination with modifications at other positions, has been explored in the design of LHRH antagonists. Aromatic and hydrophobic substituents at position 1 have been shown to contribute to higher antiovulatory activity in antagonist analogs[1].

-

Other Positions: D-amino acid substitutions at other positions, such as D-Ser at position 4, have also been investigated to understand their impact on proteolytic degradation pathways[2]. These studies have shown that D-amino acid substitutions can alter the expected cleavage patterns of the analogs.

Quantitative Analysis of D-Amino Acid Substituted LHRH Analogs

The enhanced potency of D-amino acid substituted LHRH analogs is quantifiable through various in vitro and in vivo assays. The following tables summarize key quantitative data for some of the well-characterized analogs.

Table 1: In Vivo Biological Activity of LHRH Analogs with D-Amino Acid Substitution at Position 6

| Analog | Relative Potency (vs. LHRH) |

| [D-Glu⁶]-LHRH | 1.8 |

| [D-Ala⁶]-LHRH | 7.0 |

| [D-Leu⁶]-LHRH | 9.0 |

| [D-Phe⁶]-LHRH | 10 |

| [D-Trp⁶]-LHRH | 13 |

Data from in vivo assays in immature male rats, measuring LH-releasing activity over 6 hours.[1]

Table 2: Receptor Binding Parameters of LHRH Analogs in Human Cancer Cells

| Cell Line | Analog | Kd (nM) | Bmax (fmol/10⁶ cells) |

| EFO-21 (Ovarian Cancer) | [D-Trp⁶]LHRH | 1.5 | 4.9 |

| EFO-27 (Ovarian Cancer) | [D-Trp⁶]LHRH | 1.7 | 3.0 |

| HEC-1A (Endometrial Cancer) | [D-Trp⁶]LHRH | 5.7 | 78 |

| Ishikawa (Endometrial Cancer) | [D-Trp⁶]LHRH | 4.2 | 29 |

Kd (dissociation constant) and Bmax (maximum binding capacity) determined by radioligand binding assays using [¹²⁵I, D-Trp⁶]LHRH.[3]

Table 3: Competitive Binding Affinity (IC50) of LHRH Analogs

| Analog | IC50 (nM) |

| FP-(D-Lys⁶)-GnRH | 2.0 |

| (D-Lys⁶)-GnRH | 15.8 |

| NOTA-P-(D-Lys⁶)-GnRH | 56.2 |

IC50 values determined from competitive binding assays using membrane preparations and [¹³¹I](His⁵, D-Tyr⁶)GnRH as the radioligand.

Signaling Pathways of LHRH Analogs

LHRH analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The downstream signaling pathways vary depending on the cell type.

-

In Pituitary Gonadotrophs: LHRH-R activation stimulates the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

In Cancer Cells: In various cancer cells, including prostate and breast cancer, the LHRH-R is often coupled to the Gαi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can interfere with mitogenic signaling pathways, such as those mediated by growth factor receptors like EGFR and IGF-1R, leading to antiproliferative effects.

Diagram 1: LHRH Receptor Signaling Pathways

Caption: LHRH receptor signaling in pituitary versus cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of D-amino acid substituted LHRH analogs.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of an LHRH analog using a saturation binding assay.

Materials:

-

Radiolabeled LHRH analog (e.g., [¹²⁵I, D-Trp⁶]LHRH)

-

Unlabeled LHRH analog

-

Cell membrane preparations expressing LHRH receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate tubes for total binding and non-specific binding at various concentrations of the radiolabeled ligand.

-

Total Binding: Add increasing concentrations of the radiolabeled LHRH analog to the wells containing the membrane preparation (50-100 µg protein).

-

Non-Specific Binding: Add the same increasing concentrations of the radiolabeled LHRH analog along with a high concentration of the unlabeled LHRH analog (e.g., 1 µM) to wells containing the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-